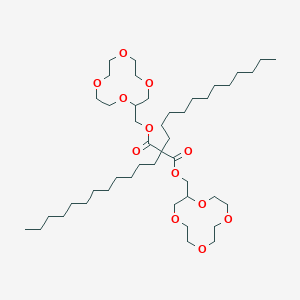
Sodium ionophore VIII
Descripción general
Descripción
Sodium Ionophore VIII, also known as Bis[(12-crown-4)methyl] 2,2-didodecylmalonate, is a highly lipophilic and selective carrier for sodium selective electrodes . It has an empirical formula of C45H84O12 and a molecular weight of 817.14 .
Molecular Structure Analysis
The molecular structure of Sodium Ionophore VIII includes a hydrophilic center and a hydrophobic portion that interacts with the membrane . The hydrophilic center is responsible for binding ions, while the hydrophobic portion allows the ionophore to transport ions across cell membranes .Chemical Reactions Analysis
Sodium Ionophore VIII has been used in the creation of highly selective and fully reversible pH optodes as well as Na+ and K+ selective optodes . These optodes exhibit large color-based responses that can be readily identified by the naked eye or analyzed via an iPhone app .Physical And Chemical Properties Analysis
Sodium Ionophore VIII is a highly lipophilic compound, which means it has a strong ability to dissolve in fats, oils, lipids, and non-polar solvents . This property is crucial for its function as an ion carrier .Aplicaciones Científicas De Investigación
Design and Synthesis for Ion-Selective Electrodes : Sodium ionophore VIII has been utilized in designing sodium ion-selective ionophores based on 16-crown-5 derivatives for ion-selective electrodes. These derivatives demonstrate high Na+ selectivity, particularly when used with a membrane solvent like tris(ethylhexyl) phosphate in ion-sensing membranes (Suzuki et al., 1996).
Enhancement of Neuromuscular Transmission : Studies on crustacean neuromuscular preparations showed that a sodium ionophore can enhance transmitter release similar to prolonged stimulation, indicating a role in influencing synaptic potential and neurotransmitter output (Atwood et al., 1983).
Chromogenic Ionophores for Assays : Sodium ionophore VIII has been used to design chromogenic ionophores for colorimetric assays of body fluids, highlighting its utility in medical diagnostics (Helgeson et al., 1989).
Optical Sensors for Sodium Detection : Research on fiber-optic sensors for sodium detection utilized components like sodium ionophore VIII. These sensors operate by changes in fluorescence in response to sodium concentration, useful in clinical settings (Zhujun et al., 1986).
Study of Synaptic Transmission and Intracellular Sodium : Applications in neuroscience research have been observed, where sodium ionophores influenced synaptic potential and neurotransmitter release in crustacean neuromuscular preparations (Charlton et al., 1980).
Development of Fluorescent Chemosensors : Sodium ionophore VIII is instrumental in developing fluorescent chemosensors for practical measurement of sodium in medical samples like serum and whole blood (He et al., 2003).
Ionophore-Based pH Independent Detection : Ionophores like Sodium ionophore VIII have been integrated into sensors for selective detection of ions. Such applications are important in biomedical fields and environmental monitoring (Wang et al., 2020).
Assays of Sodium in Plasma : The use of sodium-selective optode membranes incorporating neutral ionophores like Sodium ionophore VIII for the assay of sodium in human blood plasma has been researched, underlining its diagnostic relevance (Seiler et al., 1991).
Safety And Hazards
According to the safety data sheet, Sodium Ionophore VIII should be handled with care. Avoid breathing dust/fume/gas/mist/vapors/spray and wash thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Sodium Ionophore VIII has been used in the development of wearable chemical sensors, representing an exciting direction for future research . These sensors, which can be printed onto fabrics, offer a cost-effective, mass-reproducible solution for real-time, non-invasive metabolic and physiological monitoring .
Propiedades
IUPAC Name |
bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O12/c1-3-5-7-9-11-13-15-17-19-21-23-45(24-22-20-18-16-14-12-10-8-6-4-2,43(46)56-39-41-37-52-31-29-48-25-27-50-33-35-54-41)44(47)57-40-42-38-53-32-30-49-26-28-51-34-36-55-42/h41-42H,3-40H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDPQSWXOQEQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392841 | |
| Record name | Sodium ionophore VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ionophore VIII | |
CAS RN |
174752-42-2 | |
| Record name | Sodium ionophore VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)
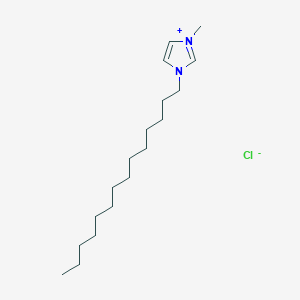

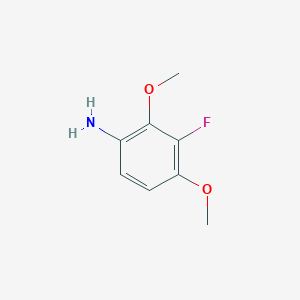
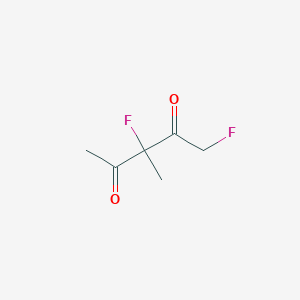
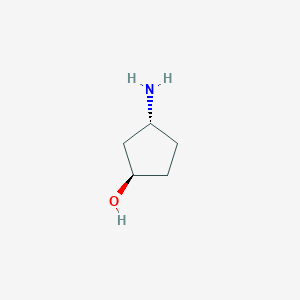
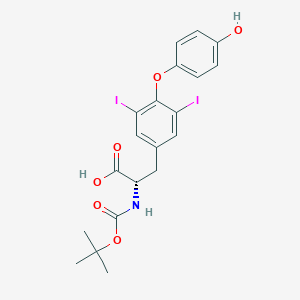
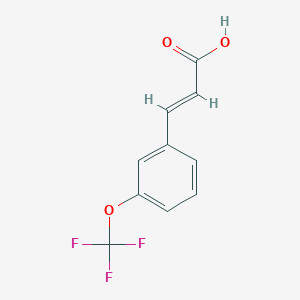
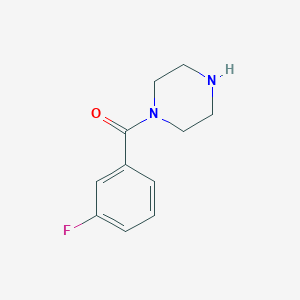
![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
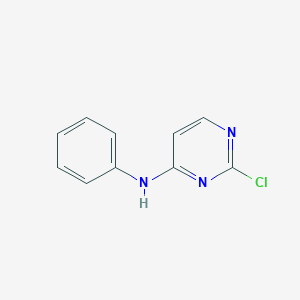
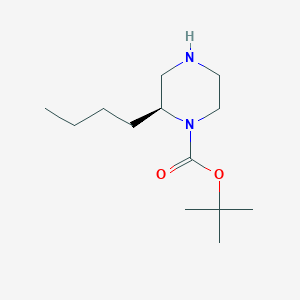
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)